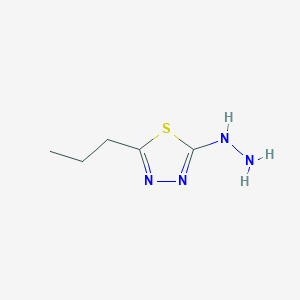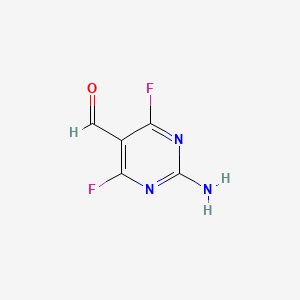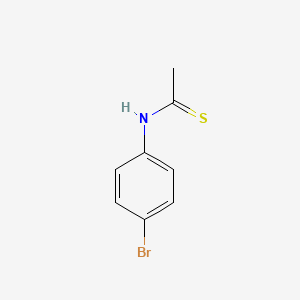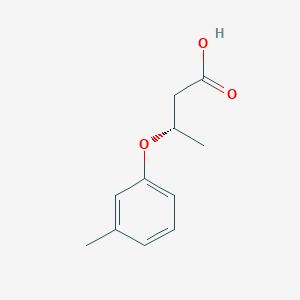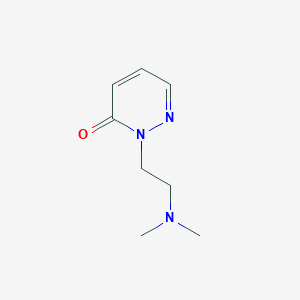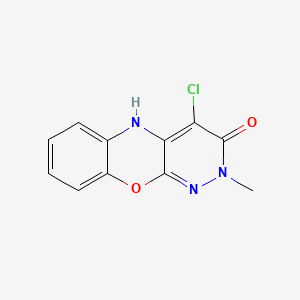
4-(Methylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfonyl)pyrimidine is an organic compound characterized by a pyrimidine ring substituted with a methylsulfonyl group at the 4-position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method includes the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines under mild conditions . Another approach involves the cyclization of dimethyl malonate with thiourea, followed by methylation and chlorination reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of readily available starting materials and efficient reaction conditions ensures high yields and purity of the final product. For instance, the chlorination of pyrimidine derivatives followed by sulfonylation is a widely adopted industrial process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and bases are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfone or sulfoxide derivatives.
Aplicaciones Científicas De Investigación
4-(Methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
4-(Methylsulfonyl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine and 3,6-dinitropyrazolo[1,5-a]pyrimidine share structural similarities
Uniqueness: The presence of the methylsulfonyl group at the 4-position of the pyrimidine ring imparts unique reactivity and biological activity to this compound, making it a valuable compound in various research fields
Propiedades
Fórmula molecular |
C5H6N2O2S |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
4-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-2-3-6-4-7-5/h2-4H,1H3 |
Clave InChI |
OMDQZXUHSGVBRM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)

![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)

![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)
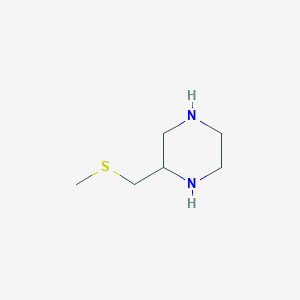
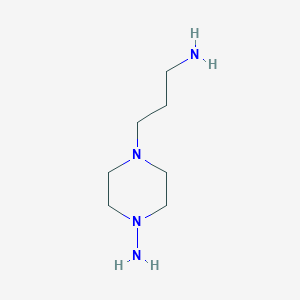
![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)
